molecular formula C15H20N4OS B6454051 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine CAS No. 2549049-12-7

4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine

Cat. No.: B6454051
CAS No.: 2549049-12-7
M. Wt: 304.4 g/mol
InChI Key: CSSHXXXTZKVFPG-UHFFFAOYSA-N
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Description

4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the thiomorpholine moiety. One common approach is to start with a pyridazine derivative and introduce the tert-butyl group through alkylation reactions. The imidazo ring can be formed via cyclization reactions involving appropriate precursors under acidic or basic conditions. The final step involves the coupling of the imidazo[1,2-b]pyridazine core with thiomorpholine under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .

Scientific Research Applications

4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-15(2,3)12-10-19-13(16-12)5-4-11(17-19)14(20)18-6-8-21-9-7-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHXXXTZKVFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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